6,8-二氯-2-(三氟甲基)喹啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

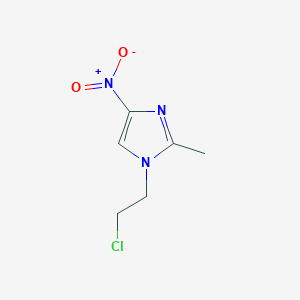

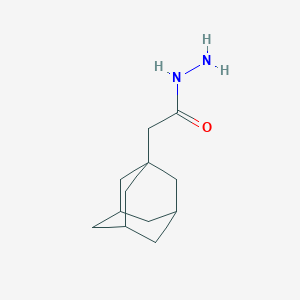

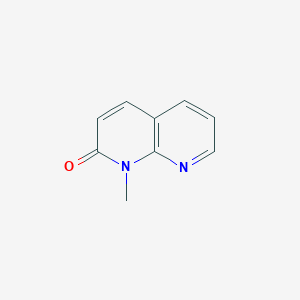

The compound 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a quinoline derivative characterized by the presence of chlorine and trifluoromethyl groups on its quinoline skeleton. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group, in particular, is a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance the metabolic stability and lipophilicity of molecules.

Synthesis Analysis

The synthesis of quinoline derivatives with trifluoromethyl groups can be achieved through various synthetic routes. For instance, the synthesis of related compounds involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which yields high product yields and allows for structural diversification . Another approach includes the oxidative desulfurization-fluorination reaction to introduce the trifluoromethyl group at specific positions on the quinoline ring . Additionally, the synthesis of trifluoromethylated quinoline derivatives can be performed using tailored quinolin-2(1H)-ones in Passerini- and Ugi-type reactions, which proceed under mild conditions .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be extensively characterized using various spectroscopic and analytical techniques. For example, compounds similar to 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol have been structurally characterized by NMR spectroscopy, X-ray diffraction, and high-resolution mass spectrometry . The introduction of substituents like the trifluoromethyl group can significantly affect the molecular electrostatic potential, influencing the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinoline derivatives participate in a range of chemical reactions, which can be utilized to further modify their structure and enhance their biological properties. For instance, reactions with nucleophilic and non-nucleophilic bases can lead to substitution, elimination, or isomerization, providing a pathway to a variety of functionalized compounds . The reactivity of these compounds can be tailored by the choice of substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol and related compounds are influenced by their molecular structure. The presence of electronegative atoms such as chlorine and fluorine can enhance the lipophilicity and stability of these molecules. The trifluoromethyl group, in particular, is known to increase the metabolic stability of pharmaceuticals, making them more resistant to biodegradation . The crystal structure and intermolecular interactions, such as hydrogen bonding and van der Waals forces, also play a crucial role in determining the compound's solid-state properties .

科学研究应用

配位化合物合成

6,8-二氯-2-(三氟甲基)喹啉-4-醇及其衍生物已被探索用于合成配位化合物,特别是与钯。例如,已经制备了具有卤代喹啉-8-醇衍生物的配合物,揭示了不同的结构排列和热稳定性。这些配合物表现出多种非键合相互作用,并通过各种光谱技术进行表征,有助于了解它们的化学性质和在材料科学和催化中的潜在应用 (Vranec 和 Potočňák,2013 年).

抗菌活性

喹啉-8-醇衍生物已显示出显着的抗菌活性。涉及曼尼希反应的新型合成方法产生了对广谱革兰氏阳性菌和革兰氏阴性菌具有增强抗菌功效的化合物。这突出了 6,8-二氯-2-(三氟甲基)喹啉-4-醇衍生物在开发新型抗菌剂中的潜力 (Faizi 等人,1997 年).

荧光和光物理研究

6,8-二氯-2-(三氟甲基)喹啉-4-醇的衍生物已被用于合成荧光团化合物,例如 4-氟苯基取代的 tris(8-羟基喹啉)铝(III) 配合物。这些化合物表现出强烈的荧光发射,并且它们的电子结构已通过密度泛函理论 (DFT) 和时变 DFT (TD-DFT) 进行了研究,表明在光电器件和传感器中的潜在应用 (Suliman、Al-Nafai 和 Al-Busafi,2014 年).

缓蚀

喹啉-8-醇衍生物,包括与 6,8-二氯-2-(三氟甲基)喹啉-4-醇相关的衍生物,已被研究作为酸性环境中金属的缓蚀剂。通过电化学技术评估它们的功效,表明这些化合物可以显着保护金属免受腐蚀,这对于涉及金属保存的工业应用至关重要 (Douche 等人,2020 年).

安全和危害

The safety data sheet for “6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol” suggests that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

属性

IUPAC Name |

6,8-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZADALPYSVBIQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347677 |

Source

|

| Record name | 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | |

CAS RN |

18706-23-5 |

Source

|

| Record name | 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)